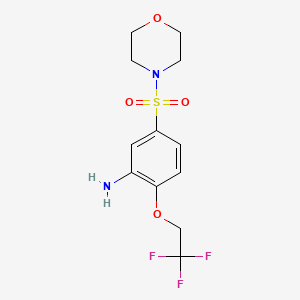

5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

Description

5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is a substituted aniline derivative featuring a morpholine-sulfonyl group at the 5-position and a trifluoroethoxy group at the 2-position of the benzene ring. The morpholine-sulfonyl group enhances hydrophilicity and may act as a hydrogen bond acceptor, while the trifluoroethoxy group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O4S/c13-12(14,15)8-21-11-2-1-9(7-10(11)16)22(18,19)17-3-5-20-6-4-17/h1-2,7H,3-6,8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUCQGGIQGWUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.

Sulfonylation: The morpholine ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

Attachment of the Aniline Core: The sulfonylated morpholine is reacted with 2-(2,2,2-trifluoroethoxy)aniline under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and morpholine moieties.

Reduction: Reduction reactions can target the nitro group if present or reduce the sulfonyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the morpholine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoroethoxy group could enhance its binding affinity or stability, while the sulfonyl group might influence its solubility and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Ethylsulfonyl (5-position) and methoxy (2-position).

- Synthesis : A four-step route starting from 4-methoxybenzene-1-sulfonyl chloride achieves a 59% overall yield. Key steps include sulfonation, alkylation, nitration, and hydrogenation .

- The methoxy group is less electronegative than trifluoroethoxy, which may decrease metabolic stability .

b) 2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline

- Structure: Morpholine-sulfonyl (5-position) and ethoxyphenoxy (2-position).

- Properties: Molecular weight = 330.37. The ethoxyphenoxy group introduces aromaticity and bulk, likely reducing solubility compared to the trifluoroethoxy analog .

c) 3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline

- Structure : Two fluorine-rich alkoxy groups (3- and 5-positions).

- Properties: Purity = 95%.

d) 2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline

- Structure : Phenylethoxy (2-position) and trifluoromethyl (5-position).

- Properties : Molar mass = 281.25. The trifluoromethyl group is strongly electron-withdrawing but lacks the sulfonyl group’s hydrogen-bonding capacity, which may limit target affinity .

Physicochemical and Pharmacological Profiles

- Solubility : The trifluoroethoxy group enhances lipophilicity compared to methoxy or hydroxyethylsulfonyl analogs (e.g., 5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline ).

- Metabolic Stability : Trifluoroethoxy groups resist oxidative degradation better than ethoxy or methoxy groups, as seen in lansoprazole analogs .

- Bioactivity : Sulfonyl-aniline derivatives are common in kinase inhibitors (e.g., VEGFR2 ). The morpholine-sulfonyl group may improve selectivity due to its hydrogen-bonding capacity .

Commercial Availability and Handling

Biological Activity

5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, a compound with the CAS number 750615-01-1, has garnered attention in various fields of biological research due to its complex structure and potential applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H15F3N2O4S

- Molecular Weight: 332.32 g/mol

The compound features a morpholine ring, a sulfonyl group, and a trifluoroethoxy substituent on an aniline core. The trifluoroethoxy group is particularly notable for enhancing the compound's biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholine Ring: This can be achieved via the reaction of diethanolamine with sulfuric acid.

- Sulfonylation: The morpholine derivative is sulfonylated using chlorosulfonic acid.

- Attachment of the Aniline Core: The sulfonylated morpholine is reacted with 2-(2,2,2-trifluoroethoxy)aniline under controlled conditions to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in biological systems. The trifluoroethoxy group may enhance binding affinity and stability, while the sulfonyl group could influence solubility and reactivity. Preliminary studies suggest that it may act as an inhibitor or probe in biochemical assays.

Antitumor Activity

Recent research has highlighted the potential antitumor properties of compounds similar to this compound. For instance:

- Case Study: A related compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HepG2 liver carcinoma cells), achieving IC50 values ranging from 6.92 to 8.99 µM. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .

Enzyme Inhibition

The trifluoromethyl group in similar compounds has been shown to enhance enzyme inhibition potency:

- Example: Compounds containing a -CF3 group have shown increased potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.